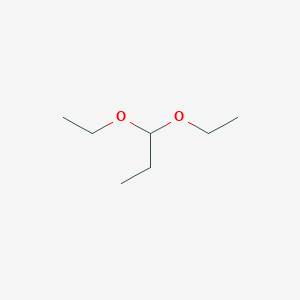
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene, commonly known as DCAN, is a chemical compound that has gained attention in the scientific community due to its unique properties. DCAN is a photochromic compound, meaning it can change its color and physical properties when exposed to light. This property has made it a valuable tool in scientific research, particularly in the field of optogenetics.
Wirkmechanismus
DCAN works by changing its structure when exposed to light. When DCAN absorbs light, it undergoes a structural change that alters its physical properties. This change can be used to control the activity of specific cells in living organisms, making it a valuable tool in optogenetics.
Biochemische Und Physiologische Effekte
DCAN has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that DCAN is non-toxic and does not have any significant effects on cell viability or function.
Vorteile Und Einschränkungen Für Laborexperimente
DCAN has several advantages for use in lab experiments. It is a highly specific tool that allows researchers to control the activity of specific cells with high precision. It is also a reversible tool, meaning that the effects of DCAN can be easily reversed by turning off the light source. However, DCAN has some limitations, including its sensitivity to light and its limited stability in solution.
Zukünftige Richtungen
There are several future directions for the use of DCAN in scientific research. One direction is the development of new photoswitches that are more stable and less sensitive to light than DCAN. Another direction is the use of DCAN in the development of new therapies for diseases such as Parkinson's and epilepsy, which involve the control of specific cells in the brain. Overall, DCAN is a valuable tool in scientific research that has the potential to lead to new discoveries and therapies in the future.
Synthesemethoden
DCAN can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-2-aminobenzonitrile with acetic anhydride and dimethylamine. The resulting compound is then further reacted with sodium nitrite to produce DCAN.
Wissenschaftliche Forschungsanwendungen
DCAN has been used in a variety of scientific research applications, particularly in the field of optogenetics. Optogenetics is a technique that allows researchers to control the activity of specific cells in living organisms using light. DCAN is used as a photoswitch in optogenetics, allowing researchers to turn specific cells on or off using light.
Eigenschaften
CAS-Nummer |
115624-70-9 |
|---|---|
Produktname |
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene |
Molekularformel |
C18H15N7O3 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O3/c1-11(26)21-17-8-14(24(2)3)4-5-16(17)22-23-18-12(9-19)6-15(25(27)28)7-13(18)10-20/h4-8H,1-3H3,(H,21,26) |
InChI-Schlüssel |
MLEAQOZYWAHCFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)












